REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][NH2:7])#N.[OH2:11].Cl[CH2:13][CH2:14]Cl.N([O-])=[O:17].[Na+]>C(O)(=O)C>[C:13]([O:17][CH2:1][C:3]1[CH:10]=[CH:9][CH:8]=[C:5]([C:6]#[N:7])[CH:4]=1)(=[O:11])[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(CN)C=CC1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
aqueous solution
|
Quantity
|
51.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling with ice
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for four hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was subjected to extraction with 1,2-dichloroethane
|
Type
|
CONCENTRATION
|
Details
|
the organic solvent was concentrated
|
Type
|
ADDITION
|
Details
|
Water was added to the concentrated solution
|
Type
|
CUSTOM
|
Details
|
the residual organic solvent was removed through distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=CC(=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |